CUSTOM
|
221
|
reaction index
|
NAME
|
1.3.2 [N-arylation with Ar-X] Chloro Buchwald-Hartwig amination
|
reaction type
|
Name
|
|
Quantity
|
0.00171 mol
|
Type
|
reagent
|
Smiles
|
CC(C)(C)[O-].[Na+]
|
Name
|
|
Quantity
|
0.005 L
|
Type
|
solvent
|
Smiles
|
CC1=CC=CC=C1
|
Name
|
|
Quantity
|
0.00171 mol
|
Type
|
reactant
|
Smiles
|
CC(C)(C(=O)OC)N
|
Name
|
|
Quantity
|
0.00142 mol
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)Cl
|
Name
|
|
Quantity
|
5.69e-05 mol
|
Type
|
catalyst
|
Smiles
|
CCCCP(C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5
|
Name
|
|
Quantity
|
2.85e-05 mol
|
Type
|
catalyst
|
Smiles
|
CC(=O)O.CC(=O)O.[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 (± 10) °C
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=C1)NC(C)(C)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
YIELD | 0% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |